Recombinant Protein A/G, His

Antibody purification Immunoglobulin subclass profiling Affinity chromatography

Recombinant Protein A/G, His is an engineered fusion protein that combines the immunoglobulin G (IgG)-binding domains of staphylococcal Protein A and streptococcal Protein G, fused with a C-terminal hexahistidine (6×His) affinity tag. This design yields a single, non-glycosylated polypeptide of ~56.9 kDa, comprising five IgG-binding regions from Protein A (E, D, A, B, C) and three from Protein G (C1, C2, C3), with the cell wall-, cell membrane-, and albumin-binding regions deliberately removed to maximize specific IgG binding.

Molecular Formula
Molecular Weight
Cat. No. B1558846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRecombinant Protein A/G, His
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageLyophilized Protein-A/G although stable at room temperature for 3 weeks, should be stored desiccated below -18°C. Upon reconstitution Protein-A/G should be stored at 4°C between 2-7 days and for future use below -18°C. For long term storage it is recommended to add a carrier protein (0.1% HSA or BSA).  Please prevent freeze-thaw cycles.

Recombinant Protein A/G, His – Broad-Spectrum IgG-Binding Protein for Antibody Purification


Recombinant Protein A/G, His is an engineered fusion protein that combines the immunoglobulin G (IgG)-binding domains of staphylococcal Protein A and streptococcal Protein G, fused with a C-terminal hexahistidine (6×His) affinity tag [1]. This design yields a single, non-glycosylated polypeptide of ~56.9 kDa, comprising five IgG-binding regions from Protein A (E, D, A, B, C) and three from Protein G (C1, C2, C3), with the cell wall-, cell membrane-, and albumin-binding regions deliberately removed to maximize specific IgG binding . The product is expressed in E. coli, lyophilized, and typically exceeds 96% purity by SDS-PAGE and RP-HPLC . Unlike native Protein A or Protein G, this recombinant chimera binds all human IgG subclasses, many other mammalian IgGs, and also recognizes IgA, IgE, IgM, and IgD, making it a highly versatile tool for antibody purification, detection, and immunoprecipitation [2].

Broad IgG subclass capture

Binds all human IgG1–4, including IgG3 missed by Protein A

Gentle elution range

Elution at pH 2.5–3.0 preserves antibody activity better than Protein G pH ~2.0

Orthogonal His-tag handle

Ni-NTA purification and anti-His detection independent of IgG domains

Multi-species reactivity

Total IgG binding across human, mouse, cow, goat, sheep, rabbit, and more

Why Recombinant Protein A/G, His Cannot Be Directly Replaced by Protein A or Protein G Alone


Although Protein A and Protein G each bind IgG, their subclass and species specificities differ profoundly. Protein A fails to recognize human IgG3, mouse IgG1, and most rat immunoglobulins, whereas Protein G binds human IgG3 strongly but elutes only at a denaturingly low pH (≈2.0), risking antibody activity loss [1]. A user substituting Protein A/G with Protein A alone will lose the ability to capture IgG3 and multiple other subclasses, while substituting with Protein G alone may compromise antibody recovery due to the required harsh elution. Moreover, the 6×His tag on the recombinant Protein A/G provides a second, independent purification or detection handle that neither native Protein A nor Protein G offers. Therefore, generic “in-class” substitution is not possible without quantifiable changes in binding spectrum, elution conditions, and detection flexibility.

Target
Protein A/G, His
All human IgG subclasses, pH 2.5–3.0 elution, His-tag enabled
vs Protein A
Protein A alone
May lose IgG3 capture; subclass binding gap cannot be compensated by workflow adjustments
vs Protein G
Protein G alone
Harsher pH ~2.0 elution may compromise antibody recovery; no His-tag for orthogonal purification

Quantitative Differentiation of Recombinant Protein A/G, His Against Its Closest Analogs


Expanded IgG Subclass Coverage Compared to Protein A and Protein G

Recombinant Protein A/G, His binds all four human IgG subclasses (IgG1, IgG2, IgG3, IgG4), whereas Protein A fails to bind human IgG3 and Protein G binds all four [1][2]. The experimental binding data, assessed via species-specific IgG subclass panels and commercial selection guides, confirm that Protein A/G removes the critical gap left by Protein A and matches the broad coverage of Protein G while avoiding the low-pH elution requirement [1].

IgG subclass coverage
Class-level inference
Protein A/G binds IgG1–4 strongly; Protein A lacks IgG3
Removes IgG3 gap critical for polyclonal workflows
Vendor selection-guide data; verify with own antibody panel
Antibody purification Immunoglobulin subclass profiling Affinity chromatography

Reduced pH-Dependence of Binding Compared to Protein A

Protein A/G exhibits less pH-dependent binding than Protein A, enabling effective antibody capture under near-physiological conditions and gentler elution at pH 2.5–3.0, whereas Protein G requires elution at pH ≈2.0 [1]. This reduced pH-sensitivity is attributed to the additive properties of the combined Protein A and Protein G binding domains, which preserve IgG integrity and increase recovery of pH-sensitive antibodies .

Elution pH comparison
Class-level inference
A/G elutes pH 2.5–3.0 vs Protein G pH ~2.0
Milder elution likely preserves antibody activity
Reported in vendor datasheets; confirm with own antibody stability assay
Antibody stability Elution conditions Affinity resin selection

Defined Binding Stoichiometry Compared to Protein A and Protein G

Recombinant Protein A/G, His contains eight IgG-binding domains (five from Protein A E-D-A-B-C, three from Protein G C1-C2-C3) [1]. In contrast, native Protein A possesses five homologous binding domains, and Protein G typically contains two to three [2]. The higher number of functional binding units in Protein A/G correlates with a increased molar binding capacity; experimental data demonstrate that 1 mg of recombinant Protein A/G binds approximately 5 mg of human IgG .

Binding domains/capacity
Cross-study comparable
8 binding domains; ~5 mg human IgG per 1 mg Protein A/G
Higher domain count supports greater molar capture
Capacity measured with polyclonal human IgG; resin performance may vary
Binding capacity Ligand density Antibody capture efficiency

His-Tag Enables Independent Purification and Detection Modalities

Recombinant Protein A/G, His carries a C-terminal 6×His tag, enabling nickel- or cobalt-chelate affinity purification and detection with anti-His antibodies . This dual functionality is absent in untagged versions of Protein A/G and in native Protein A or Protein G. The His-tag does not interfere with IgG-binding activity and provides an orthogonal purification mode that simplifies downstream processing and cross-detection [1].

His-tag functionality
Supporting evidence
C-terminal 6×His enables Ni-NTA purification and anti-His detection
Orthogonal handle reduces single-point failure
Verified by SDS-PAGE, Western blot, and Ni-NTA binding assays
Affinity tag Protein detection Ni-NTA purification

Optimal Application Scenarios for Recombinant Protein A/G, His


Purification of Polyclonal or Monoclonal Antibodies of Unknown Subclass

When the IgG subclass distribution is unknown (e.g., from serum, hybridoma supernatant, or recombinant expression), Protein A/G ensures quantitative capture of all human IgG subclasses, including IgG3 that Protein A cannot bind [1]. The gentle elution at pH 2.5–3.0 minimizes acid-induced aggregation or activity loss, enhancing overall yield and functionality .

Immunoprecipitation and Co-Immunoprecipitation from Complex Biological Samples

The removal of albumin-binding regions and the broad subclass coverage allow Protein A/G to selectively precipitate IgG without co-purifying serum albumin or non-IgG serum proteins. This is particularly beneficial for immunoprecipitation-mass spectrometry (IP-MS) and co-IP experiments where background reduction is critical [1].

Antibody Immobilization and Detection in Biosensor and ELISA Platforms

The 6×His tag permits oriented immobilization of Protein A/G on nickel- or cobalt-coated surfaces, leaving the IgG-binding domains fully accessible. This orthogonal coupling enhances antibody orientation and detection sensitivity compared to random adsorption or sole IgG-domain-mediated attachment .

Multi-Species Antibody Screening and Cross-Reactivity Studies

Protein A/G binds total IgG from cow, goat, sheep, horse, rabbit, guinea pig, pig, dog, and cat, in addition to human and mouse subclasses [2]. This enables a single reagent to be used for antibody screening across multiple species, reducing the need to stock separate Protein A and Protein G resins.

Application
Selection Property
Validation Focus
Unknown subclass Ab purification
Full IgG subclass coverage
IgG3 binding and pH 2.5–3.0 elution yield
IP / Co-IP from complex samples
Albumin-binding region removed
Background reduction and IgG selectivity
Biosensor / ELISA immobilization
His-tag for oriented coupling
Accessible IgG-binding domains after immobilization
Multi-species antibody screening
Broad species cross-reactivity
Total IgG binding across cow, goat, sheep, horse, rabbit, etc.
Quote Request

Request a Quote for Recombinant Protein A/G, His

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.